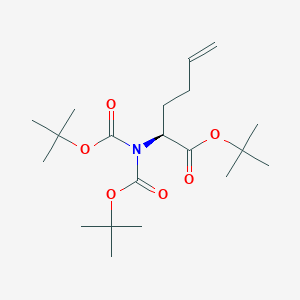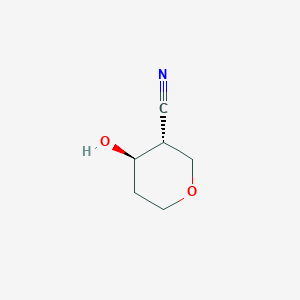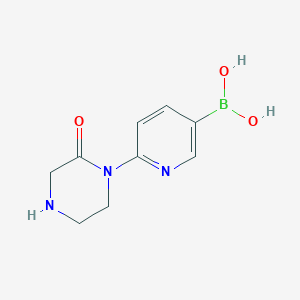
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a piperazine ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the piperazine and pyridine rings followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the piperazine ring, followed by functionalization to introduce the pyridine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of proteins by modifying their active sites. The boronic acid group is particularly effective in binding to hydroxyl groups on enzymes, making it a valuable tool in enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals.
Boronic acids: These compounds are known for their ability to form reversible covalent bonds and are used in organic synthesis and medicinal chemistry.
Uniqueness: The uniqueness of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid lies in its combination of the piperazine, pyridine, and boronic acid moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H12BN3O3 |
|---|---|
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
[6-(2-oxopiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BN3O3/c14-9-6-11-3-4-13(9)8-2-1-7(5-12-8)10(15)16/h1-2,5,11,15-16H,3-4,6H2 |
Clé InChI |
LBPBDMCSUKUGEI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2CCNCC2=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


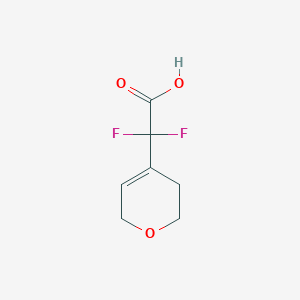
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
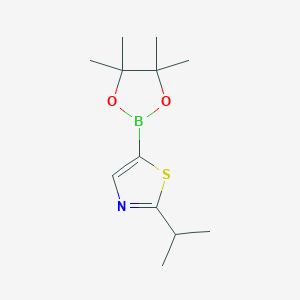

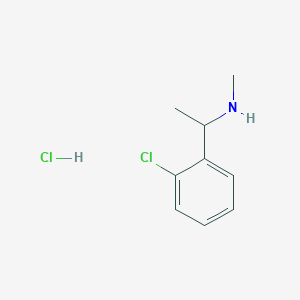
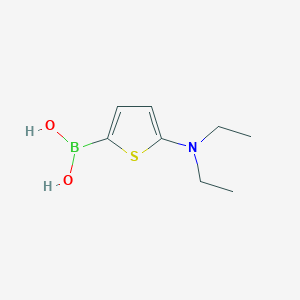
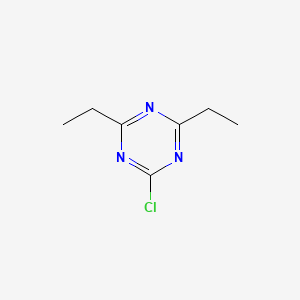
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
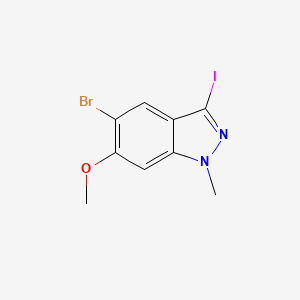
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
